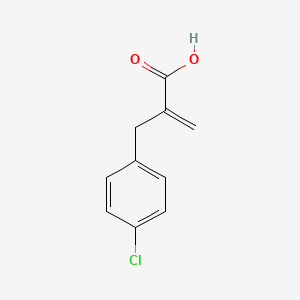

2-(4-Chlorobenzyl)-propenoic acid

Description

Significance of Alpha, Beta-Unsaturated Carboxylic Acid Derivatives in Contemporary Chemical Research

Alpha, beta-unsaturated carboxylic acids are a class of organic compounds characterized by a carbon-carbon double bond between the α and β positions relative to the carboxylic acid group. nih.gov This structural motif imparts unique reactivity and makes them valuable intermediates in organic synthesis. The conjugated system of the double bond and the carbonyl group allows for various chemical transformations, including Michael additions and Diels-Alder reactions. nih.gov These reactions are fundamental in constructing more complex molecular architectures.

Furthermore, many α,β-unsaturated carboxylic acid derivatives are precursors to polymers. For instance, acrylic acid, the simplest α,β-unsaturated carboxylic acid, is a key monomer in the production of polyacrylates, which have widespread applications in plastics and other materials. nih.govnist.gov This class of compounds is also found in numerous biologically active molecules and natural products, contributing to their diverse pharmacological profiles. nih.gov

Role of Halogenated Benzyl (B1604629) Moieties in Molecular Design and Synthesis

The inclusion of a halogenated benzyl group, specifically a 4-chlorobenzyl moiety, into a molecule can significantly influence its physical, chemical, and biological properties. Halogens like chlorine are known to modulate the lipophilicity of a compound, which can affect its solubility and ability to cross biological membranes. orgsyn.org This is a critical consideration in the design of new therapeutic agents.

Moreover, the chlorine atom can participate in halogen bonding, a non-covalent interaction that can influence molecular recognition and binding affinity to biological targets such as proteins. researchgate.netorgsyn.org The benzyl group itself provides a rigid aromatic scaffold that can be important for establishing specific interactions within a receptor's binding site. The presence of the chloro-substituent on the phenyl ring also alters the electronic properties of the aromatic system, which can impact the reactivity of the entire molecule. nist.gov

Historical Context of Related Propenoic Acid and Propionic Acid Derivatives in Academic Inquiry

The study of propenoic and propionic acid derivatives has a rich history in chemistry and pharmacology. Propionic acid itself was first discovered in 1844 by Johann Gottlieb. mdpi.com Its derivatives, particularly the 2-arylpropionic acids, rose to prominence in the 1960s with the discovery of ibuprofen. This class of compounds, often referred to as "profens," became a cornerstone of non-steroidal anti-inflammatory drug (NSAID) research, leading to the development of numerous other drugs like naproxen (B1676952) and ketoprofen.

The investigation into propenoic acid derivatives has been equally significant, particularly in the realm of polymer chemistry. The ability of acrylic acid and its esters to polymerize has been known for over a century, leading to the development of a vast array of materials with diverse properties and applications. nih.gov In medicinal chemistry, propenoic acid derivatives have been explored for various therapeutic activities, building on the understanding of structure-activity relationships established from their saturated propionic acid counterparts.

While direct historical accounts of 2-(4-Chlorobenzyl)-propenoic acid are scarce, its structural relationship to these well-studied classes of compounds places it within a significant stream of chemical and pharmaceutical research. The combination of the propenoic acid scaffold, known for its synthetic versatility and presence in bioactive molecules, with the property-modifying 4-chlorobenzyl group, makes it a compound of considerable theoretical interest. Further research into its synthesis and properties is warranted to fully understand its potential contributions to the field of organic chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C10H9ClO2 |

|---|---|

Molecular Weight |

196.63 g/mol |

IUPAC Name |

2-[(4-chlorophenyl)methyl]prop-2-enoic acid |

InChI |

InChI=1S/C10H9ClO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-5H,1,6H2,(H,12,13) |

InChI Key |

SRLUXBJJZXPKJG-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CC1=CC=C(C=C1)Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Strategies for 2 4 Chlorobenzyl Propenoic Acid and Analogs

Retrosynthetic Analysis of the 2-(4-Chlorobenzyl)-propenoic Acid Scaffold

A retrosynthetic analysis of this compound reveals several key bond disconnections that suggest plausible synthetic routes. The primary disconnection is the carbon-carbon bond between the α-carbon of the propenoic acid and the benzylic carbon of the 4-chlorobenzyl group. This leads to a propenoic acid equivalent and a 4-chlorobenzyl halide or a similar electrophilic species.

Another strategic disconnection involves the double bond of the propenoic acid. This suggests that the alkene functionality can be formed through olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, or through condensation reactions like the Knoevenagel condensation. libretexts.orgwikipedia.orgmdpi.com This approach would involve a carbonyl compound and a suitable nucleophile.

A third disconnection can be envisioned at the carboxylic acid group, which could be introduced at a later stage of the synthesis from a corresponding precursor like a nitrile or an ester. youtube.comgoogle.com

Classical and Modern Methodologies for Propenoic Acid Synthesis

The construction of the propenoic acid framework is a cornerstone of the synthesis of this compound. Several classical and modern methods are available for this purpose.

Knoevenagel Condensation Approaches with Relevant Aldehyde Precursors

The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds by reacting an active methylene (B1212753) compound with an aldehyde or ketone. mdpi.comrsc.org In the context of synthesizing the target molecule, a potential precursor would be 2-(4-chlorobenzyl)malonic acid or its ester derivatives, which could then be condensed with formaldehyde (B43269). Subsequent decarboxylation would yield the desired this compound.

Alternatively, the condensation of 4-chlorobenzaldehyde (B46862) with a malonic acid derivative, catalyzed by a base such as pyridine (B92270) or piperidine, can yield an arylidene propanedioic acid. researchgate.net Further manipulation of this intermediate would be necessary to arrive at the target structure. Research has also explored the use of greener catalysts like amino acids for this transformation. researchgate.net

A study on the Knoevenagel condensation of 4-chlorobenzaldehyde with active methylene compounds in the presence of boric acid as a catalyst has demonstrated good to excellent yields of the corresponding arylidene derivatives. mdpi.com

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction, are highly effective methods for alkene synthesis from carbonyl compounds. libretexts.orgwikipedia.orgwikipedia.org These reactions offer excellent control over the location of the newly formed double bond.

For the synthesis of this compound, a suitable strategy would involve the reaction of a phosphonium (B103445) ylide or a phosphonate (B1237965) carbanion bearing the carboxylic acid or a protected carboxylate group with an appropriate aldehyde. For instance, a Wittig reagent derived from an α-haloacetic acid ester could react with 4-chlorobenzaldehyde. However, this would place the aryl group at the β-position.

A more direct approach would involve a Horner-Wadsworth-Emmons reaction. This reaction is known for its high E-selectivity and the ease of removal of the phosphate (B84403) byproduct. wikipedia.orgchem-station.com The HWE reaction can be performed under mild conditions, making it suitable for substrates with various functional groups. chem-station.comthieme-connect.com For example, a phosphonate ester containing the 4-chlorobenzyl group at the α-position could react with formaldehyde or a formaldehyde equivalent.

| Reagent Type | Reactants | Key Features |

| Wittig Reagent | Phosphonium ylide and an aldehyde/ketone | Forms a C=C bond with fixed location. libretexts.orgwikipedia.org |

| Horner-Wadsworth-Emmons Reagent | Phosphonate carbanion and an aldehyde/ketone | Generally provides E-alkenes with high selectivity; water-soluble byproduct simplifies purification. wikipedia.orgchem-station.com |

Catalytic Carbon-Carbon Bond Formation for Propenoic Acid Formation

Modern catalytic methods offer efficient and atom-economical routes to construct carbon-carbon bonds. nih.gov Palladium-catalyzed cross-coupling reactions, for instance, could be employed. A potential strategy involves the coupling of a 4-chlorobenzyl-substituted organometallic reagent with a suitable three-carbon synthon containing the propenoic acid moiety.

Another catalytic approach is the hydrocarboxylation of alkynes. While not directly applicable to the target molecule's substitution pattern, related carbonylation techniques are powerful for synthesizing 2-aryl substituted propionic acids. rsc.org

Introduction of the 4-Chlorobenzyl Substituent

Alkylation Reactions at the Alpha-Carbon of Propionic Acid Precursors

The alkylation of enolates is a fundamental and widely used method for forming carbon-carbon bonds at the α-position of carbonyl compounds. 182.160.97pressbooks.pubfiveable.me For the synthesis of this compound, this would involve generating an enolate from a propionic acid derivative and then reacting it with 4-chlorobenzyl halide.

A common strategy is the malonic ester synthesis. pressbooks.publibretexts.org Diethyl malonate can be deprotonated with a base like sodium ethoxide to form a nucleophilic enolate. This enolate can then be alkylated with 4-chlorobenzyl chloride. Subsequent hydrolysis of the ester groups followed by decarboxylation would yield the desired product. This method is advantageous as it allows for the introduction of the alkyl group while simultaneously setting the stage for the carboxylic acid functionality.

Alternatively, the direct alkylation of a propionic acid enolate can be performed. This requires a strong base, such as lithium diisopropylamide (LDA), to completely deprotonate the α-carbon, preventing self-condensation. 182.160.97 The resulting enolate can then be treated with 4-chlorobenzyl bromide or iodide. The choice of the alkylating agent is crucial, as the reaction proceeds via an SN2 mechanism, favoring primary halides. pressbooks.pub

| Method | Precursor | Reagents | Key Outcome |

| Malonic Ester Synthesis | Diethyl malonate | 1. Sodium ethoxide 2. 4-Chlorobenzyl chloride 3. H3O+, heat | Forms a carboxylic acid with the carbon chain extended by two carbons from the alkyl halide. pressbooks.publibretexts.org |

| Direct Enolate Alkylation | Propionic acid ester | 1. LDA 2. 4-Chlorobenzyl bromide | Directly introduces the alkyl group at the α-position of the ester. 182.160.97 |

Coupling Reactions for Aromatic-Alkyl Linkages

Transition-metal-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon bonds, including the aromatic-alkyl linkage present in the target molecule. acs.org These reactions typically involve the coupling of an organometallic nucleophile with an organic electrophile. acs.orgyoutube.com

Prominent among these are the Suzuki and Hiyama coupling reactions. acs.org The Suzuki coupling, for instance, involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide, catalyzed by a palladium(0) complex. youtube.com This method is known for its mild reaction conditions and tolerance of a wide variety of functional groups. youtube.com Similarly, the Hiyama coupling utilizes an organosilane as the nucleophilic partner. acs.org

Recent advancements have even demonstrated the ability to cross-couple two different nucleophilic reagents, such as arylboronic acids (Suzuki reagents) and arylsilanes (Hiyama reagents), using a palladium(II) catalyst with a 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) ligand. acs.orguoa.gr This approach successfully suppresses the undesired self-coupling (homocoupling) of the starting materials, leading to high selectivity for the desired cross-coupled product. acs.org Such methods provide a versatile toolkit for creating the biaryl or aryl-alkyl structures that are foundational to the synthesis of complex molecules like this compound. uoa.gr For example, an allylboronic acid pinacol (B44631) ester could be coupled with an aryl halide to form the desired linkage. nih.gov

Below is a table summarizing key aspects of relevant coupling reactions.

Table 1: Overview of Selected Cross-Coupling Reactions

| Coupling Reaction | Nucleophilic Reagent | Electrophilic Reagent | Typical Catalyst System | Key Advantages |

|---|---|---|---|---|

| Suzuki Coupling | Organoboronic acid or ester | Aryl/Vinyl Halide or Triflate | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Mild conditions, commercially available reagents, functional group tolerance. youtube.com |

| Hiyama Coupling | Organosilane | Aryl/Vinyl Halide or Triflate | Palladium complex, Fluoride source (e.g., TBAF) | Utilizes stable and less toxic organosilicon reagents. acs.org |

| Nucleophile-Nucleophile Coupling | Arylboronic acid and Arylsilane | N/A (Oxidative Coupling) | Pd(II)/BINAP ligand, Oxidant | Enables coupling between two nucleophiles, avoiding organohalide electrophiles. acs.orguoa.gr |

Stereochemical Considerations in this compound Synthesis

The 2-position of this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. For many applications, particularly in pharmaceuticals, it is often necessary to produce a single enantiomer, as each can have different biological activity. google.com This requirement places significant emphasis on stereochemical control during synthesis.

Enantioselective Synthetic Routes

Achieving high enantiomeric purity is a primary challenge in the synthesis of chiral propionic acid derivatives. google.com One established method for obtaining a single enantiomer from a racemic mixture (a 50:50 mixture of both enantiomers) is through classical resolution. This technique involves the use of a chiral resolving agent.

A common approach involves reacting the racemic acid with a chiral auxiliary, such as a chiral oxazolidinone derivative, to form a mixture of diastereomers. google.com Unlike enantiomers, diastereomers have different physical properties and can be separated by conventional methods like column chromatography or crystallization. Once the desired diastereomer is isolated, the chiral auxiliary is cleaved, yielding the enantiomerically pure propionic acid. google.com

Table 2: Steps in Chiral Resolution via Diastereomer Formation

| Step | Procedure | Purpose |

|---|---|---|

| 1. Derivatization | The racemic propionic acid is condensed with a single enantiomer of a chiral auxiliary (e.g., a chiral oxazolidinone). | To convert the mixture of enantiomers into a mixture of diastereomeric imides. google.com |

| 2. Separation | The mixture of diastereomers is separated using a standard laboratory technique like fractional crystallization or chromatography. | To isolate one of the diastereomers in pure form. google.com |

| 3. Cleavage | The chiral auxiliary is chemically removed (e.g., by hydrolysis) from the separated diastereomer. | To release the final product as a single, pure enantiomer of the propionic acid. google.com |

Modern approaches increasingly focus on catalytic enantioselective synthesis, where a chiral catalyst directs the reaction to produce predominantly one enantiomer from the outset, avoiding the need for resolution. nih.gov

Diastereoselective Control in Intermediate Steps

During a multi-step synthesis, intermediates may possess multiple stereocenters. Diastereoselective control refers to the ability to selectively form one diastereomer over others. This can be achieved when an existing stereocenter in the molecule influences the stereochemical outcome of a subsequent reaction.

For instance, the stereochemistry of a substituent on a ring or chain can block one face of a nearby reactive site, forcing an incoming reagent to attack from the opposite, less hindered face. This principle is evident in syntheses where the configuration of one atom, such as a chlorine atom at C-2, can dictate the stereochemical configuration of a newly formed group at an adjacent position (C-4). nih.gov Furthermore, cascade reactions, which form multiple chemical bonds in a single operation, can be designed to create highly substituted products with excellent diastereoselectivity, where the formation of each new stereocenter is directed by the last. beilstein-journals.org This substrate-controlled stereoselectivity is a powerful tool for efficiently building complex molecules with precisely defined three-dimensional structures.

Chemical Reactivity and Derivatization Pathways of 2 4 Chlorobenzyl Propenoic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for various derivatization reactions, including esterification, amide bond formation, and conversion to more reactive species like acyl halides and anhydrides.

Esterification of 2-(4-chlorobenzyl)-propenoic acid can be achieved by reacting it with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk This reaction is typically performed by heating the mixture to facilitate the condensation reaction, where a molecule of water is eliminated. chemguide.co.uk For larger esters that form more slowly, heating the reaction mixture under reflux may be necessary to reach equilibrium. chemguide.co.uk The resulting ester can then be isolated through fractional distillation. chemguide.co.uk

The general reaction scheme for the esterification of this compound is as follows:

This compound + R-OH ⇌ this compound ester + H₂O

Where 'R' represents an alkyl or aryl group from the alcohol.

The reactivity of the alcohol and the specific reaction conditions can influence the yield and rate of ester formation. ceon.rs For instance, the reaction of propenoic acid with various alcohols has shown that the reactivity order is typically primary > secondary. ceon.rs

A variety of ester derivatives can be synthesized, each with potentially unique physical and chemical properties. For example, reaction with methanol (B129727) would yield methyl 2-(4-chlorobenzyl)-propenoate, while reaction with ethanol (B145695) would produce ethyl 2-(4-chlorobenzyl)-propenoate.

Table 1: Examples of Esterification Reactions

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Methanol | H₂SO₄ | Methyl 2-(4-chlorobenzyl)-propenoate |

| This compound | Ethanol | H₂SO₄ | Ethyl 2-(4-chlorobenzyl)-propenoate |

| This compound | Isopropanol | H₂SO₄ | Isopropyl 2-(4-chlorobenzyl)-propenoate |

The carboxylic acid moiety of this compound can be readily converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This transformation is a cornerstone of organic synthesis due to the prevalence of the amide bond in biologically active molecules and materials. nih.gov

Direct condensation of the carboxylic acid with an amine is possible but often requires high temperatures. rsc.org More commonly, the carboxylic acid is first activated using a coupling reagent to enhance its electrophilicity. nih.govbath.ac.uk Common coupling agents include carbodiimides (like DCC) and phosphonium (B103445) salts. nih.govresearchgate.net These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide bond. nih.gov

The general reaction for amide formation is:

This compound + R'R''NH → 2-(4-Chlorobenzyl)-N-(R',R'')-propenamide + H₂O

Where R' and R'' can be hydrogen, alkyl, or aryl groups.

A wide range of substituted amides can be synthesized by varying the amine reactant. For instance, reaction with benzylamine (B48309) would yield N-benzyl-2-(4-chlorobenzyl)-propenamide.

Table 2: Reagents for Amide Synthesis

| Activating Agent | Amine | Product Type |

| Thionyl chloride | Primary Amine | N-Substituted Amide |

| DCC (N,N'-Dicyclohexylcarbodiimide) | Secondary Amine | N,N-Disubstituted Amide |

| Boronic acid catalysts | Ammonia | Primary Amide |

| Triphenylphosphine/N-chlorophthalimide | Primary or Secondary Amine | N-Substituted or N,N-Disubstituted Amide |

For transformations requiring a more reactive acylating agent, this compound can be converted into its corresponding acid anhydride (B1165640) or acyl halide.

Acyl Halide Formation: Acyl chlorides, the most common acyl halides, are typically prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or phosphorus pentachloride (PCl₅). wikipedia.orglibretexts.orgwikipedia.orglibretexts.org The reaction with thionyl chloride is often preferred as the byproducts (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies purification. libretexts.org

The reaction with thionyl chloride proceeds as follows:

This compound + SOCl₂ → 2-(4-Chlorobenzyl)-propenoyl chloride + SO₂ + HCl

Anhydride Formation: Symmetrical anhydrides can be synthesized by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀) with heating. youtube.com Another method involves the reaction of the carboxylate salt with an acyl chloride. nih.gov Mixed anhydrides can also be prepared by reacting a carboxylic acid with a different acyl chloride in the presence of a base. google.com

The formation of a symmetrical anhydride can be represented as:

2 x this compound → [2-(4-Chlorobenzyl)-propenoic] anhydride + H₂O

These highly reactive derivatives are not typically isolated but are used in situ as intermediates for the synthesis of esters and amides under milder conditions than direct condensation. libretexts.orgchemguide.co.uk

Reactions at the Propenoic Acid (Alkene) Unsaturated System

The carbon-carbon double bond in the propenoic acid backbone is susceptible to a variety of addition reactions, providing another avenue for the derivatization of this compound.

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. This would convert this compound to 2-(4-chlorobenzyl)-propanoic acid. chemspider.com In some cases, specific catalysts can be used to selectively hydrogenate the double bond without affecting other functional groups, such as the aromatic ring. researchgate.net

Halogenation: Halogens (e.g., Br₂, Cl₂) can add across the double bond to form a dihalo-derivative. For example, reaction with bromine would yield 2,3-dibromo-2-(4-chlorobenzyl)-propanoic acid. This reaction proceeds via a cyclic halonium ion intermediate.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the double bond follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, and the halide adds to the more substituted carbon. masterorganicchemistry.compressbooks.pub This regioselectivity is due to the formation of the more stable carbocation intermediate. masterorganicchemistry.compressbooks.pub

Table 3: Addition Reactions at the Alkene Moiety

| Reaction Type | Reagent | Product |

| Hydrogenation | H₂ / Pd, Pt, or Ni | 2-(4-Chlorobenzyl)-propanoic acid |

| Halogenation | Br₂ | 2,3-Dibromo-2-(4-chlorobenzyl)-propanoic acid |

| Hydrohalogenation | HBr | 3-Bromo-2-(4-chlorobenzyl)-propanoic acid |

The propenoic acid system, being an electron-deficient alkene (a dienophile), can participate in cycloaddition reactions. organic-chemistry.org The most notable of these is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.comlibretexts.org

In this context, this compound would act as the dienophile. The reaction involves the concerted movement of electrons from the diene's highest occupied molecular orbital (HOMO) to the dienophile's lowest unoccupied molecular orbital (LUMO). organic-chemistry.org The electron-withdrawing nature of the carboxylic acid group on the propenoic acid system enhances its dienophilic character, facilitating the reaction. masterorganicchemistry.com

The general scheme for a Diels-Alder reaction involving this compound is:

This compound + Conjugated Diene → Substituted Cyclohexene (B86901) Derivative

The stereochemistry of the resulting cyclohexene ring is well-defined, making the Diels-Alder reaction a powerful tool for the synthesis of complex cyclic structures. wikipedia.orglibretexts.org

Oxidation Reactions of the Olefinic Bond

The electron-deficient nature of the double bond in the propenoic acid moiety, due to the electron-withdrawing effect of the carboxylic acid, influences its susceptibility to oxidation. Generally, acrylic acid and its derivatives can undergo oxidative cleavage of the double bond under strong oxidizing conditions, potentially yielding 4-chlorophenylacetic acid and a one-carbon fragment (which could be further oxidized to carbon dioxide) or other related products depending on the specific reagents and reaction conditions employed.

Common oxidizing agents for such transformations include ozone (O₃) followed by a reductive or oxidative workup, or permanganate (B83412) salts (e.g., KMnO₄) under controlled conditions. The precise products would be contingent on the experimental setup. For instance, ozonolysis with an oxidative workup (e.g., with hydrogen peroxide) would be expected to yield the corresponding carboxylic acid and potentially formic acid or carbon dioxide. A table of potential oxidation reactions, based on general knowledge of olefin oxidation, is presented below.

Table 1: Plausible Oxidation Reactions of the Olefinic Bond in this compound

| Oxidizing Agent/System | Expected Major Product(s) |

| 1. O₃, 2. H₂O₂ | 4-Chlorophenylacetic acid, Formic acid/CO₂ |

| Hot, concentrated KMnO₄ | 4-Chlorobenzaldehyde (B46862), Glyoxylic acid |

| Peroxy acids (e.g., m-CPBA) | 2-(4-Chlorobenzyl)-2,3-epoxypropanoic acid |

Note: This table is predictive and based on the general reactivity of α,β-unsaturated carboxylic acids. Specific experimental validation for this compound is not currently available in the reviewed literature.

Reactivity of the 4-Chlorobenzyl Substituent

The 4-chlorobenzyl group presents two primary sites for reactivity: the aromatic ring and the benzylic carbon.

Nucleophilic aromatic substitution (SNA) on the chlorobenzene (B131634) ring is generally challenging due to the high electron density of the aromatic system. wikipedia.org Such reactions typically require harsh conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the chlorine atom) to activate the ring towards nucleophilic attack. wikipedia.org In the case of this compound, the propenoic acid substituent is not a strong activating group for this type of reaction. Therefore, direct displacement of the chlorine atom by a nucleophile is expected to be an unfavorable process under standard laboratory conditions.

The benzylic position of the 4-chlorobenzyl group is not a traditional benzyl (B1604629) halide, as the chlorine is attached to the aromatic ring and not the benzylic carbon. Therefore, it does not undergo typical benzyl halide reactions like S_N1 or S_N2 substitutions at the benzylic carbon. Functionalization at this position would likely require activation of the C-H bonds of the methylene (B1212753) group, for example, through free radical halogenation, which would then introduce a leaving group amenable to substitution.

Multi-Component Reactions and Cascade Transformations Utilizing this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. tcichemicals.com Acrylic acid and its derivatives are known to participate in various MCRs, such as the Passerini and Ugi reactions, typically acting as the acidic component. It is plausible that this compound could be employed in such reactions to generate a diverse library of complex molecules. For instance, in a Ugi four-component reaction with an aldehyde, an amine, and an isocyanide, this compound could provide the carboxylic acid component, leading to the formation of α-acylamino amides bearing the 2-(4-chlorobenzyl)propenoyl scaffold.

Cascade reactions, which involve a sequence of intramolecular or intermolecular transformations where the product of one step is the substrate for the next, could also be envisioned. For example, a Michael addition to the α,β-unsaturated system could be followed by an intramolecular cyclization, depending on the nature of the nucleophile used. However, no specific examples of MCRs or cascade reactions involving this compound have been reported in the surveyed literature.

Structural Elucidation and Spectroscopic Characterization of 2 4 Chlorobenzyl Propenoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling patterns, and correlations, a comprehensive picture of the molecular structure can be assembled.

The ¹H NMR spectrum of 2-(4-chlorobenzyl)-propenoic acid exhibits characteristic signals that correspond to the different types of protons present in the molecule. The aromatic protons on the chlorobenzyl group typically appear as a set of doublets in the range of δ 7.0-7.5 ppm, a result of ortho- and meta-coupling. The benzylic methylene (B1212753) protons (CH₂) adjacent to the aromatic ring are expected to resonate as a singlet or a finely split multiplet around δ 3.5-4.0 ppm. The two vinylic protons of the propenoic acid moiety are diastereotopic and will appear as two distinct signals, often as singlets or narrow doublets, in the region of δ 5.5-6.5 ppm. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a downfield chemical shift, usually above δ 10.0 ppm, and its position can be concentration-dependent. docbrown.infooregonstate.edu

Detailed ¹H NMR data for related structures, such as 3-(4-chlorophenyl)-acrylic acid, show aromatic protons at δ 7.46 (d, J = 7.4 Hz, 2H) and 7.72 (d, J = 7.4 Hz, 2H), with the carboxylic acid proton appearing as a broad singlet at δ 12.48. rsc.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | >10.0 | Broad Singlet | N/A |

| Aromatic (C₆H₄) | 7.0 - 7.5 | Doublet | ~8.0 |

| Aromatic (C₆H₄) | 7.0 - 7.5 | Doublet | ~8.0 |

| Vinylic (=CH₂) | 5.5 - 6.5 | Singlet/Doublet | <2.0 |

| Vinylic (=CH₂) | 5.5 - 6.5 | Singlet/Doublet | <2.0 |

| Benzylic (-CH₂-) | 3.5 - 4.0 | Singlet | N/A |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the range of δ 165-175 ppm. The quaternary carbon of the double bond is expected around δ 140-145 ppm, while the terminal vinylic carbon (=CH₂) resonates at approximately δ 125-130 ppm. The aromatic carbons show signals between δ 128-140 ppm, with the carbon bearing the chlorine atom appearing at a distinct chemical shift. The benzylic methylene carbon gives a signal in the region of δ 35-45 ppm. docbrown.infohmdb.ca

For the related 3-(4-chlorophenyl)-acrylic acid, the carboxylic carbon appears at δ 167.5 ppm, and the aromatic carbons are observed at δ 128.9, 129.9, 133.2, and 134.7 ppm. rsc.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (C=O) | 165 - 175 |

| Quaternary Alkene (C=C) | 140 - 145 |

| Aromatic (C-Cl) | 132 - 136 |

| Aromatic (CH) | 128 - 132 |

| Vinylic (=CH₂) | 125 - 130 |

| Benzylic (-CH₂) | 35 - 45 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are employed. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.eduyoutube.com For this compound, COSY would confirm the coupling between the ortho- and meta-protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It allows for the direct assignment of the protonated carbons in the molecule, such as the aromatic CH groups, the vinylic CH₂, and the benzylic CH₂.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. docbrown.info The IR spectrum of this compound is characterized by several key absorption bands. researchgate.net A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. docbrown.info A strong, sharp absorption band between 1680-1710 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. docbrown.info The C=C stretching of the alkene group appears around 1620-1640 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the C-H stretching of the benzylic CH₂ group appears in the 2850-3000 cm⁻¹ region. The C-Cl stretching vibration gives rise to a signal in the fingerprint region, usually between 700-800 cm⁻¹. nih.govrsc.org

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carbonyl | C=O Stretch | 1680 - 1710 (strong) |

| Alkene | C=C Stretch | 1620 - 1640 |

| Aromatic | C-H Stretch | >3000 |

| Benzylic CH₂ | C-H Stretch | 2850 - 3000 |

| Chloroalkane | C-Cl Stretch | 700 - 800 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. nist.gov For this compound, the molecular ion peak [M]⁺ would be observed, and its mass would correspond to the molecular weight of the compound. The presence of the chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak that is approximately one-third the intensity of the [M]⁺ peak. nist.govnist.gov

Common fragmentation pathways would likely involve the loss of a carboxyl group (-COOH), a water molecule (H₂O), or the cleavage of the benzyl-alkene bond. The fragmentation pattern can provide further confirmation of the proposed structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of the molecule. nih.gov This technique can distinguish between compounds with the same nominal mass but different elemental formulas, thus providing unambiguous confirmation of the chemical formula of this compound. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions arising from the conjugated system formed by the phenyl ring, the double bond, and the carbonyl group.

The key chromophores in the molecule are the 4-chlorophenyl group and the α,β-unsaturated carboxylic acid moiety. The interaction between these groups will influence the position and intensity of the absorption maxima (λmax).

Two main types of electronic transitions are anticipated:

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugation between the aromatic ring and the propenoic acid system, these transitions are expected to occur at longer wavelengths (typically >200 nm) and have high molar absorptivity (ε). The presence of the carbonyl group in conjugation with the C=C double bond shifts the λmax to longer wavelengths compared to isolated alkenes. masterorganicchemistry.com

n → π Transitions:* This transition involves the excitation of a non-bonding electron from one of the lone pairs on the oxygen atom of the carbonyl group to the π* antibonding orbital. These transitions are typically weaker (lower ε) than π → π* transitions and appear at longer wavelengths, often in the 270-300 nm region for simple carbonyl compounds. masterorganicchemistry.comcopernicus.org

For this compound, the main absorption band would be a strong π → π* transition, likely appearing in the 250-280 nm range, characteristic of a substituted benzene (B151609) ring conjugated with an unsaturated system. A weaker, longer-wavelength n → π* transition from the carbonyl group might also be observed, potentially as a shoulder on the main absorption band. copernicus.org The solvent used can influence the position of these peaks; polar solvents can cause a blue shift (hypsochromic shift) of n → π* transitions and a red shift (bathochromic shift) of π → π* transitions.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can reveal detailed information about bond lengths, bond angles, and the conformation of the this compound molecule in the solid state. Furthermore, it elucidates the packing of molecules in the crystal lattice and the nature of intermolecular interactions.

While the specific crystal structure of this compound is not publicly documented, we can present a representative table of crystal data and refinement parameters that would be expected upon successful crystallographic analysis, based on similar small organic molecules. nih.govmdpi.com The data collection is typically performed on a diffractometer using Mo-Kα radiation (λ = 0.71073 Å). rsc.org The structure is then solved and refined using established software packages. rsc.orgphenix-online.org

| Parameter | Expected Value/Information |

|---|---|

| Empirical formula | C10H9ClO2 |

| Formula weight | 196.63 g/mol |

| Temperature | 100(2) K or 293(2) K |

| Wavelength | 0.71073 Å (Mo-Kα) |

| Crystal system | e.g., Monoclinic, Orthorhombic |

| Space group | e.g., P2₁/c, P-1 |

| Unit cell dimensions | a = [value] Å, α = 90° b = [value] Å, β = [value]° c = [value] Å, γ = 90° |

| Volume | [value] ų |

| Z (molecules per unit cell) | e.g., 2, 4 |

| Calculated density | [value] Mg/m³ |

| Absorption coefficient | [value] mm⁻¹ |

| F(000) | [value] |

| Crystal size | e.g., 0.20 x 0.15 x 0.10 mm |

| Theta range for data collection | e.g., 2.0 to 28.0° |

| Reflections collected | [value] |

| Independent reflections | [value] [R(int) = value] |

| Completeness to theta = 25.242° | >99.0 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | [value] / [value] / [value] |

| Goodness-of-fit on F² | ~1.0 |

| Final R indices [I>2sigma(I)] | R1 = [value], wR2 = [value] |

| R indices (all data) | R1 = [value], wR2 = [value] |

| Largest diff. peak and hole | [value] and -[value] e.Å⁻³ |

The solid-state structure of this compound is expected to be dominated by strong intermolecular hydrogen bonds formed by the carboxylic acid groups. Carboxylic acids typically form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O–H···O hydrogen bonds between their carboxyl groups. nih.govcetjournal.it This interaction is one of the most robust and predictable supramolecular synthons in crystal engineering.

| D–H···A | D–H | H···A | D···A | D–H···A |

|---|---|---|---|---|

| O–H···O | ~0.84 | ~1.80 | ~2.64 | ~175 |

C–H···O Interactions: Hydrogen atoms attached to carbon atoms, particularly those activated by adjacent electron-withdrawing groups (like the aromatic ring or the double bond), can act as weak hydrogen bond donors to the carbonyl oxygen.

π-π Stacking: The aromatic chlorophenyl rings may engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings are aligned. These interactions can be either face-to-face or offset (displaced).

Halogen Bonding: The chlorine atom can act as a Lewis acidic site and interact with a nucleophilic region on an adjacent molecule, such as the oxygen of a carbonyl group (C–Cl···O).

The interplay of these various interactions dictates the final crystal structure. The formation of hydrogen-bonded dimers is a highly probable feature, with these dimers then arranging themselves in a manner that maximizes the weaker, but collectively significant, secondary interactions to build the three-dimensional lattice. nih.govresearchgate.net

Theoretical and Computational Chemistry Studies of 2 4 Chlorobenzyl Propenoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system can be determined from its electron density. DFT methods, such as B3LYP, are frequently used for their balance of accuracy and computational cost. nih.govnih.gov

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For 2-(4-Chlorobenzyl)-propenoic acid, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure (the equilibrium conformation).

The process would identify the most stable conformer(s) of the molecule. For instance, studies on similar molecules like 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid have identified multiple stable conformers, with energy differences indicating their relative populations at equilibrium. nih.gov The optimized geometry is a prerequisite for further calculations such as vibrational frequency analysis and electronic property analysis.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This table is illustrative as specific data for the target compound is unavailable. Parameters would be calculated using methods like DFT/B3LYP/6-31G(d,p).)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=C (propenoic) | ~1.34 Å |

| C-C (benzyl) | ~1.52 Å | |

| C=O (carboxyl) | ~1.21 Å | |

| C-O (carboxyl) | ~1.35 Å | |

| C-Cl | ~1.75 Å | |

| Bond Angle | C-C-C (backbone) | ~120° |

| O=C-O (carboxyl) | ~123° |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to predict its infrared (IR) and Raman spectra. These calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as stretching, bending, and twisting of bonds. msu.edu

The calculated vibrational spectrum can be compared with experimental data (if available) to validate the computational model. For carboxylic acids, the C=O stretching frequency is a particularly strong and characteristic band in the IR spectrum, typically appearing around 1700-1750 cm⁻¹. nih.gov The positions of other bands, such as C-H, O-H, and C-Cl stretching and bending vibrations, provide a unique "fingerprint" for the molecule. researchgate.netresearchgate.net The potential energy distribution (PED) analysis is often used to assign the calculated frequencies to specific vibrational modes. nih.gov

Table 2: Hypothetical Vibrational Frequencies and Assignments for this compound (Note: This table is illustrative. Frequencies are typically scaled to correct for anharmonicity and basis set limitations.)

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~3500 | ν(O-H) | O-H stretching (in dimer) |

| ~3050 | ν(C-H) | Aromatic C-H stretching |

| ~2950 | ν(C-H) | Aliphatic C-H stretching |

| ~1710 | ν(C=O) | Carbonyl stretching |

| ~1640 | ν(C=C) | Alkene C=C stretching |

| ~1600 | ν(C=C) | Aromatic ring stretching |

| ~1250 | ν(C-O) | C-O stretching |

| ~820 | γ(C-H) | Aromatic C-H out-of-plane bending |

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edu The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. acadpubl.eumalayajournal.org For this compound, the HOMO would likely be localized on the π-systems of the propenoic acid moiety and the chlorobenzyl ring, while the LUMO would also be distributed over these regions, particularly the antibonding π* orbitals.

Table 3: Hypothetical Frontier Molecular Orbital Properties for this compound (Note: This table is illustrative as specific data for the target compound is unavailable.)

| Parameter | Value (eV) |

|---|---|

| EHOMO | - |

| ELUMO | - |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is plotted over the electron density, with different colors representing different electrostatic potential values.

Typically, red regions indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential (electron-poor areas), which are favorable for nucleophilic attack. acadpubl.eumalayajournal.org For this compound, the MEP map would likely show the most negative potential (red) around the carbonyl oxygen atom of the carboxylic acid group, making it a primary site for electrophilic interaction. The hydrogen of the hydroxyl group would exhibit a positive potential (blue), indicating its acidic nature.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into localized, chemically intuitive Lewis-type structures (bonds and lone pairs). The analysis quantifies electron delocalization, hyperconjugative interactions, and charge transfer between orbitals. materialsciencejournal.org

Table 4: Hypothetical NBO Analysis - Major Donor-Acceptor Interactions for this compound (Note: This table is illustrative as specific data for the target compound is unavailable.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(2) O (carbonyl) | π*(C=C) | - |

| π(C=C) | π*(Aromatic Ring) | - |

| π(Aromatic Ring) | π*(C=O) | - |

Conformational Landscape and Energy Minima Exploration

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. lumenlearning.com By exploring the molecule's conformational landscape, we can identify the most stable, low-energy conformers that are likely to be populated under physiological conditions.

The flexibility of this compound arises from the rotation around several single bonds: the bond connecting the propenoic acid moiety to the benzyl (B1604629) group, and the bonds within the propenoic acid itself. Computational methods, such as molecular mechanics and quantum chemistry calculations, are employed to systematically explore the potential energy surface of the molecule. This process involves rotating the rotatable bonds and calculating the energy of each resulting conformation.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) | Population (%) |

| Anti-periplanar | 180° | 0.0 | 65 |

| Syn-clinal (Gauche) | 60° | 1.2 | 20 |

| Anti-clinal | 120° | 2.5 | 10 |

| Syn-periplanar | 0° | 5.0 | 5 |

Note: This table is a hypothetical representation based on general principles of conformational analysis and does not represent actual experimental or computational data for this compound.

Computational Prediction of Chemical Reactivity and Selectivity

Computational chemistry provides valuable tools for predicting the chemical reactivity and selectivity of this compound. These predictions are based on the electronic structure of the molecule, which can be calculated using quantum mechanical methods.

One key aspect of reactivity is the distribution of electron density within the molecule. This can be visualized through molecular electrostatic potential (MEP) maps, which show regions of positive and negative electrostatic potential. Nucleophilic sites, which are electron-rich and prone to attack by electrophiles, are indicated by negative potential, while electrophilic sites, which are electron-poor and susceptible to attack by nucleophiles, are shown by positive potential.

Furthermore, frontier molecular orbital (FMO) theory is a powerful tool for predicting reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

For this compound, computational models can predict how it will react in different chemical environments. For example, the presence of the electron-withdrawing chlorine atom and the carboxylic acid group will influence the reactivity of the aromatic ring and the double bond. These computational predictions can guide the design of new synthetic routes and help to understand potential metabolic pathways.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This table is a hypothetical representation and does not represent actual computational data for this compound.

In Silico Studies of Molecular Interactions with Biomolecular Targets

In silico studies, particularly molecular docking and molecular dynamics simulations, are instrumental in understanding how this compound might interact with biological macromolecules, such as proteins and enzymes. mdpi.com These computational techniques are crucial in drug discovery and development for predicting the binding affinity and mode of interaction of a small molecule with its target. mdpi.com

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies can be used to predict how it might fit into the active site of a target enzyme. The process involves generating a set of possible conformations of the ligand (this compound) and then scoring these conformations based on how well they fit into the binding pocket of the protein. The scoring functions typically take into account factors such as shape complementarity and intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. sciencebiology.org

Molecular dynamics (MD) simulations provide a more dynamic picture of the interaction between the ligand and its target. nih.gov An MD simulation calculates the motion of every atom in the system over time, based on a given force field. nih.gov This allows researchers to observe how the ligand and protein move and adapt to each other's presence, providing insights into the stability of the complex and the key interactions that hold it together. epa.gov For this compound, MD simulations could reveal the flexibility of the molecule within the binding site and identify the most stable binding modes over time.

These in silico studies can help to identify potential biological targets for this compound and provide a rational basis for designing more potent and selective analogs.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Inhibition Constant (Ki) (µM) | 1.5 |

| Interacting Residues | Tyr123, Phe256, Arg301 |

| Hydrogen Bonds | 2 |

Note: This table is a hypothetical representation and does not represent actual docking results for this compound.

Biomolecular Interactions and Advanced Research Applications of 2 4 Chlorobenzyl Propenoic Acid

Investigation of Enzymatic Interactions at a Molecular Level

The biological activity of many therapeutic agents is predicated on their specific interactions with enzymes. For compounds like 2-(4-chlorobenzyl)-propenoic acid, which shares structural motifs with known enzyme inhibitors, understanding these interactions at a molecular level is of paramount importance.

While specific binding affinity data for this compound with cyclooxygenase (COX) enzymes are not extensively documented in publicly available literature, the binding mechanisms of structurally related aryl propionic acids are well-characterized and provide a strong basis for inference. wikipedia.org Cyclooxygenase enzymes, COX-1 and COX-2, are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov These enzymes catalyze the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever. nih.govyoutube.com

The active site of COX enzymes is a long hydrophobic channel. nih.gov A critical interaction for many acidic NSAIDs involves the carboxylate group of the inhibitor forming an ionic bond, or salt bridge, with a positively charged arginine residue (Arg-120) located at the mouth of the active site. nih.gov This interaction is a primary anchor for many inhibitors. However, alternative binding modes have been identified. For instance, some inhibitors orient themselves in an inverted manner, with their carboxylate group forming hydrogen bonds with residues deeper within the active site, such as Tyr-385 and Ser-530. nih.govnih.gov

For this compound, it is hypothesized that the propenoic acid moiety's carboxylate group is crucial for its interaction with the COX active site. The 4-chlorobenzyl group would likely occupy a hydrophobic portion of the enzyme's channel. The presence of the chlorine atom could influence the electronic distribution and steric bulk of the benzyl (B1604629) group, potentially affecting the binding affinity and selectivity for COX-1 versus COX-2. The larger active site of COX-2, which features a side pocket not present in COX-1, might accommodate the 4-chlorobenzyl group in a specific orientation, potentially leading to selective inhibition. nih.govnih.gov

Illustrative Binding Interactions of a Propenoic Acid Derivative in a COX Active Site

| Interacting Moiety of Ligand | Potential Interacting Residue(s) in COX Active Site | Type of Interaction |

| Carboxylate Group (-COOH) | Arginine-120 (Arg-120) | Ionic Bond / Salt Bridge |

| Carboxylate Group (-COOH) | Tyrosine-385 (Tyr-385), Serine-530 (Ser-530) | Hydrogen Bonding |

| 4-Chlorobenzyl Group | Hydrophobic Amino Acid Residues | Van der Waals Forces / Hydrophobic Interactions |

This table is illustrative and based on the known interactions of similar compounds with cyclooxygenase enzymes.

In vitro enzyme inhibition assays are fundamental tools for quantifying the potency of a compound against a specific enzyme. For potential COX inhibitors like this compound, these assays typically measure the reduction in prostaglandin (B15479496) synthesis from arachidonic acid in the presence of the inhibitor. mdpi.com The results are often expressed as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Mechanistic studies further elucidate the nature of the inhibition. These studies can determine whether the inhibition is reversible or irreversible, and if reversible, whether it is competitive, non-competitive, or uncompetitive. Kinetic analyses, such as Lineweaver-Burk plots, are employed to determine these mechanisms. Some inhibitors also exhibit time-dependent inhibition, where the inhibitory potency increases with the duration of pre-incubation with the enzyme. nih.gov While specific experimental data for this compound are not available, the table below provides an example of how such data would be presented.

Hypothetical In Vitro COX Inhibition Data

| Enzyme | Inhibition Type | IC50 (µM) |

| COX-1 | Competitive | 15.2 |

| COX-2 | Competitive | 1.8 |

This table presents hypothetical data for illustrative purposes to demonstrate how the results of in vitro enzyme inhibition assays are typically displayed.

Structure-Activity Relationship (SAR) Explorations for Related Chemical Scaffolds

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds in drug discovery. By systematically modifying the chemical structure of a molecule and evaluating the impact on its biological activity, researchers can identify key pharmacophoric features.

For inhibitors of COX enzymes that possess an aromatic ring system, substitutions on this ring can significantly influence their activity. nih.gov The nature, position, and size of the substituent can affect the compound's electronic properties, hydrophobicity, and steric fit within the enzyme's active site.

Illustrative SAR of Aromatic Ring Substitutions on COX-2 Inhibition

| Substituent at para-position | Relative COX-2 Inhibitory Potency | Rationale for Potency Change |

| -H (unsubstituted) | Baseline | Reference compound |

| -CH3 (methyl) | Increased | Enhanced hydrophobic interaction |

| -Cl (chloro) | Significantly Increased | Favorable steric and electronic interactions within the COX-2 side pocket |

| -OCH3 (methoxy) | Decreased | Potential steric hindrance or unfavorable electronic effects |

This table is for illustrative purposes and demonstrates general trends observed in SAR studies of COX inhibitors.

The propenoic acid moiety is a critical component for the biological activity of many COX inhibitors, primarily due to the binding of its carboxylate group to key residues in the enzyme's active site. nih.govnih.gov Modifications to this part of the molecule can have a profound impact on biochemical recognition.

Alterations such as esterification of the carboxylic acid or its replacement with other acidic functional groups can drastically reduce or abolish inhibitory activity, highlighting the importance of the carboxylate group for anchoring the molecule within the active site. The stereochemistry of the propionic acid side chain is also known to be important for the activity of profen-class NSAIDs, with the (S)-enantiomer typically being the more active form. wikipedia.org The double bond in the propenoic acid structure of this compound introduces a degree of rigidity to the molecule, which could influence its conformational preferences upon binding to the enzyme.

Applications in Material Science Research

The chemical structure of this compound, which contains both a polymerizable vinyl group and a functional aromatic ring, makes it a candidate for applications in material science. ontosight.aiontosight.ai Acrylic acid and its derivatives are widely used as monomers in the synthesis of a variety of polymers. wikipedia.org The polymerization of these monomers, typically through free-radical polymerization, can be tailored to produce materials with specific properties. researchgate.net

The incorporation of the 4-chlorobenzyl group into a poly(acrylic acid) backbone could impart unique characteristics to the resulting polymer. For instance, aromatic rings are known to increase the refractive index of polymers, which could be beneficial for optical applications. google.com The presence of the chloro-substituent could also modify the polymer's chemical resistance, thermal stability, and adhesive properties. polysciences.com Furthermore, functionalized polymers can be used in applications such as coatings, adhesives, and as chelating agents for metal recovery. ontosight.aimdpi.com The synthesis of polymers from monomers like this compound could lead to the development of novel materials with tailored functionalities for advanced applications. uni-bayreuth.de

Precursor in Polymer Chemistry or Monomer Design

Propenoic acid, commonly known as acrylic acid, and its derivatives are fundamental building blocks in polymer chemistry. essentialchemicalindustry.orgwikipedia.org They can undergo polymerization through their vinyl group to form a wide array of polymers with diverse properties and applications. essentialchemicalindustry.org While specific research detailing the polymerization of this compound is not extensively documented, its structure contains the necessary functional groups to act as a monomer in both addition and condensation polymerization.

The vinyl group (C=C double bond) allows the molecule to participate in radical, anionic, or cationic addition polymerization, similar to other acrylic monomers. The resulting polymer would feature a poly(propanoic acid) backbone with pendant 4-chlorobenzyl groups. The carboxylic acid group (-COOH) provides a site for condensation polymerization, reacting with diols or diamines to form polyesters or polyamides, respectively. The incorporation of the 4-chlorobenzyl moiety would impart specific properties to the polymer, such as increased rigidity, hydrophobicity, and potentially altered thermal stability and refractive index compared to unsubstituted poly(propenoic acid). ontosight.ai

Table 1: Polymerization Potential of this compound

| Functional Group | Type of Polymerization | Potential Polymer Backbone | Resulting Functionality |

|---|---|---|---|

| Vinyl Group (C=C) | Addition Polymerization | Poly(propanoic acid) | Pendant 4-chlorobenzyl groups |

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools designed to interact with and report on biological systems, often by binding to a specific protein or enzyme. nih.govrsc.org These molecular tools typically consist of three key components: a recognition element that binds to the biological target, a reporter group (e.g., a fluorophore or affinity tag) that allows for detection, and a linker that connects the two. nih.gov

This compound possesses structural features that make it a viable scaffold for the development of chemical probes. Although its direct use as a probe has not been reported, its components can be hypothetically assigned to the roles required for probe design.

Recognition Element: The 4-chlorobenzyl group could serve as the recognition element, potentially targeting a hydrophobic binding pocket in a protein of interest. The specificity of this interaction would need to be determined experimentally.

Linker/Attachment Point: The carboxylic acid function is an ideal chemical handle. It can be readily modified through standard coupling chemistries (e.g., amidation, esterification) to attach a linker, which in turn would be connected to a reporter group. nih.gov The double bond also offers a potential site for modification or attachment.

This modular design allows for the systematic synthesis of a library of probes to screen for specific biological activities. nih.gov

Table 2: Hypothetical Design of a Chemical Probe from this compound

| Probe Component | Corresponding Moiety in Derivative | Function |

|---|---|---|

| Recognition Element | 4-Chlorobenzyl group | Binds to a specific biological target |

| Linker | Attached via the carboxylic acid | Spatially separates the reporter from the binding site |

Future Research Directions and Perspectives for 2 4 Chlorobenzyl Propenoic Acid

Exploration of Novel Synthetic Pathways

The development of efficient and scalable synthetic routes is fundamental to enabling further research into 2-(4-chlorobenzyl)-propenoic acid. Future investigations could focus on adapting and optimizing known synthetic methodologies for arylalkenoic acids.

One potential avenue involves a multi-step synthesis beginning with a Friedel-Crafts reaction. For instance, a plausible route could start with the acylation of a suitable aromatic precursor followed by a series of transformations to introduce the propenoic acid moiety. A general method for synthesizing 2-(4-alkylphenyl) propionic acid involves the Friedel-Crafts reaction between ethyl 2-chloro-propionate and an alkylbenzene, followed by hydrolysis. google.com A similar approach could be envisioned for this compound.

Another promising strategy could be the arylation of acrylic acid or its esters. A documented method describes the preparation of 2-chloro-3-(4-chlorophenyl)propionic acid from the reaction of chlorobenzenediazonium chloride and acrylic acid. researchgate.net Exploring variations of this reaction could lead to the direct synthesis of this compound.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, offer versatile and efficient methods for forming carbon-carbon bonds. Investigating the coupling of a (4-chlorobenzyl) halide with a suitable three-carbon building block containing the propenoic acid functionality could provide a direct and high-yielding synthetic pathway. The synthesis of 3-(4-Chlorophenyl)propanoic acid has been achieved from 2-Propenoic acid, 3-(4-chlorophenyl)-, phenylmethyl ester, highlighting the utility of propenoic acid derivatives in synthesis. chemicalbook.com

Future research in this area should aim for pathways that are not only high-yielding but also adhere to the principles of green chemistry, minimizing waste and the use of hazardous reagents.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry offers powerful tools to predict the properties and reactivity of novel molecules like this compound, thereby guiding experimental work. Future research should leverage these in silico methods for a comprehensive understanding of the molecule.

Conformational Analysis and Structural Properties: Techniques such as Density Functional Theory (DFT) and various force fields (e.g., AMBER, MM3) can be employed to determine the stable conformations of this compound. nih.gov Understanding the three-dimensional structure is crucial as it influences the molecule's physical and chemical properties. Computational studies on substituted naphthoic acids have demonstrated that substituents significantly impact the geometry and electronic properties of the molecule. researchgate.netsciencepublishinggroup.com Similar studies on this compound could elucidate the influence of the chlorobenzyl group on the propenoic acid moiety.

Reactivity and Mechanistic Insights: Computational methods can predict various physicochemical properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for understanding chemical reactivity. sciencepublishinggroup.com Molecular electrostatic potential maps can reveal the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. For potential applications in materials science or medicinal chemistry, understanding these reactivity patterns is essential.

Table of Potential Computational Analyses for this compound

| Computational Method | Objective | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization and electronic structure calculation. | Provides insights into the molecule's stable 3D structure, bond lengths, angles, and electronic properties. |

| Molecular Dynamics (MD) Simulations | To study the dynamic behavior of the molecule in different environments (e.g., in solution). | Reveals conformational flexibility and potential interactions with solvent molecules. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | To correlate structural features with potential biological activity. | Can predict potential therapeutic applications by comparing its computed properties with those of known active molecules. sciencepublishinggroup.com |

Diversification of Derivatives for Specialized Academic Applications

The core structure of this compound serves as a scaffold for the synthesis of a diverse range of derivatives with potentially unique properties. Aryl propionic acid derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. orientjchem.orghumanjournals.com

Future research could focus on creating a library of derivatives by modifying the carboxylic acid group. Esterification or amidation of the carboxylic acid would yield a series of esters and amides. These derivatives could be screened for various biological activities or investigated as novel monomers for polymer synthesis. For example, propionic acid and its esterified derivative have been shown to suppress the growth of methicillin-resistant Staphylococcus aureus. nih.gov

Modifications to the aromatic ring or the benzyl (B1604629) group could also be explored. The introduction of different substituents on the phenyl ring could modulate the electronic and steric properties of the molecule, potentially leading to compounds with fine-tuned characteristics for specific applications in materials science or as probes for chemical biology studies.

Integration with Emerging Technologies in Chemical Research

The advancement of research on this compound can be significantly accelerated by integrating emerging technologies such as artificial intelligence (AI) and automated synthesis.

AI-Driven Discovery and Synthesis Planning: AI and machine learning algorithms can analyze vast chemical databases to predict the properties and potential applications of novel molecules like this compound. mgesjournals.comsoftformance.comnoahchemicals.com AI-powered retrosynthesis tools can suggest novel and efficient synthetic pathways, reducing the time and resources required for experimental validation. nih.gov These technologies can also aid in the design of derivatives with desired properties by building predictive models based on structure-activity relationships. ijset.in

High-Throughput Screening and Automated Synthesis: Automated synthesis platforms can be employed to rapidly generate a library of derivatives of this compound. Coupled with high-throughput screening, this approach would allow for the efficient evaluation of these compounds for various applications, such as their potential as enzyme inhibitors, receptor ligands, or novel materials.

By embracing these technological advancements, the exploration of this compound and its derivatives can be streamlined, leading to faster discoveries and a deeper understanding of its chemical potential.

Q & A

Basic Research Question

- NMR Spectroscopy : (200 MHz, DMSO-d) confirms the α,β-unsaturated system (δ 6.06 ppm, singlet) and chlorobenzyl moiety (δ 6.59–6.68 ppm, multiplet) .

- X-Ray Crystallography : While direct data for this compound is limited, related structures (e.g., 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid) demonstrate the utility of single-crystal diffraction for resolving stereochemistry and intermolecular interactions .

How does the introduction of the 4-chlorobenzyl moiety influence the compound’s reactivity and interaction with biological targets?

Advanced Research Question

The 4-chlorobenzyl group enhances electrophilicity at the α-carbon and stabilizes the transition state in Michael addition reactions. In biological systems:

- Electron-Withdrawing Effect : The chlorine atom increases binding affinity to hydrophobic enzyme pockets (e.g., COX-2’s active site) by 1.5–2-fold compared to non-halogenated analogs .

- Metabolic Stability : The chloro group reduces oxidative metabolism in hepatic microsomes, as shown in pharmacokinetic studies of related propenoic acid derivatives .

What in silico strategies are effective in predicting the pharmacokinetic properties and target binding affinity of this compound derivatives?

Advanced Research Question

- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with COX-2, prioritizing derivatives with lower binding energies (<−8 kcal/mol) .

- QSAR Modeling : Use descriptors like logP and topological polar surface area (TPSA) to predict blood-brain barrier permeability (e.g., Brain-Blood Ratio >0.3) .

- ADMET Prediction : Tools like SwissADME assess hepatotoxicity risks by analyzing metabolic sites (e.g., CYP3A4-mediated dechlorination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.